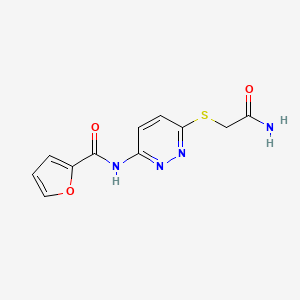

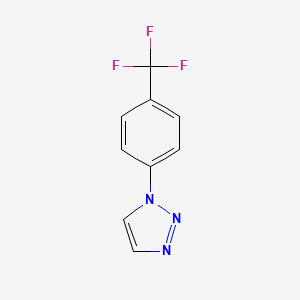

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound that appears to be related to a class of molecules that have been studied for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as furan carboxamide derivatives and their biological activities. These compounds are of interest due to their potential therapeutic applications, including anti-inflammatory and anticancer activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide and thiocarboxamide functionalities attached to heterocyclic rings. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has been described, which includes the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . Similarly, the synthesis of N-(4,6-dimethylpyridin-2-yl)arylcarboxamides and arylthiocarboxamides has been reported, where oxygen/sulfur exchange reactions were performed using P4S10, indicating a potential synthetic route that could be relevant for the synthesis of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, which revealed that these compounds crystallize in the monoclinic system and have specific space groups and unit cell parameters . Computational methods like DFT computations have been employed to optimize the structures of metal complexes of these ligands . These studies provide insights into the molecular geometry and electronic structure that could be extrapolated to the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form metal complexes, as seen with the Co(II), Ni(II), and Cu(II) complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide . The ligand in these complexes coordinates to the metal ions as a bidentate, forming neutral complexes. The thermal decomposition of these complexes has also been investigated, which is relevant for understanding the stability and reactivity of the compound under study .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various assays. For example, the antioxidant activity of metal complexes has been determined using DPPH and ABTS assays, while their anticancer activity has been studied using the MTT assay in MCF-7 breast cancer cells . Additionally, the anti-inflammatory properties of furan, thiophene, and pyrrole carboxamides have been evaluated against peripheral edema, with some compounds showing significant inhibitory activity . These findings suggest that N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide may also possess similar properties, which could be investigated in future studies.

Applications De Recherche Scientifique

Bioactive Heterocyclic Compounds

The compound N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, with its furan and thiophene components, holds a significant position in medicinal chemistry. These five-membered heterocycles are vital structural units in bioactive molecules, contributing to the development of derivatives with antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. Such compounds often undergo structural modifications to optimize activity and selectivity (Ostrowski, 2022).

Antitumor Activity of Heterocyclic Compounds

Compounds with heterocyclic structures, including furan derivatives, are explored for their potential antitumor properties. Imidazole derivatives, in particular, have shown promise in the search for new antitumor drugs. Their reactivity and the subsequent formation of various heterocyclic compounds highlight their potential in drug discovery and synthesis (Iradyan et al., 2009).

CNS Acting Drugs and Functional Chemical Groups

Potential in Central Nervous System (CNS) Applications

The heterocyclic motif in N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, especially with furan and thiophene, might offer potential in synthesizing CNS-acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms have been recognized as crucial in developing compounds with CNS activity, ranging from antidepressants to convulsion control (Saganuwan, 2017).

Pyridoxine-Dependent Seizures and CNS Disorders

Role in Managing Pyridoxine-Dependent Seizures

The structural complexity and heterocyclic nature of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide might intersect with treatment methodologies for pyridoxine-dependent seizures. Such disorders, characterized by neonatal intractable seizures, benefit from compounds targeting the enzyme glutamic acid decarboxylase, influencing the synthesis of gamma amino butyric acid, a key neurotransmitter in managing these seizures (Rajesh & Girija, 2003).

Propriétés

IUPAC Name |

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c12-8(16)6-19-10-4-3-9(14-15-10)13-11(17)7-2-1-5-18-7/h1-5H,6H2,(H2,12,16)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDKNZAMASCSTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)

![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)

![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)

![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2510720.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2510723.png)